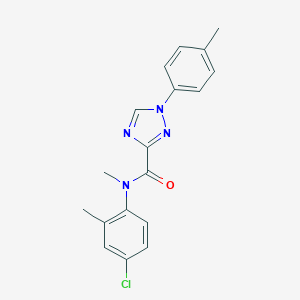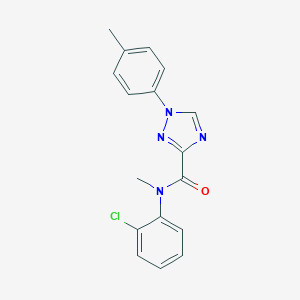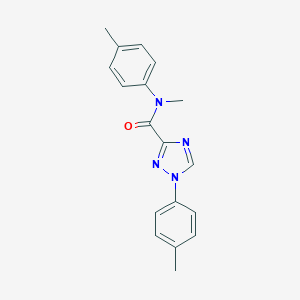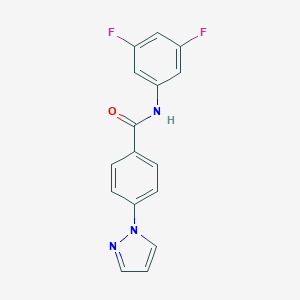
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "CE-245677" and has been found to have a variety of interesting properties that make it useful for a range of different applications.
Wirkmechanismus
The mechanism of action of CE-245677 is complex and not fully understood. However, studies have shown that this compound can interact with a range of different proteins and ion channels in the body, including voltage-gated sodium channels and TRPV1 receptors. By modulating the activity of these proteins, CE-245677 can have a range of different effects on the body.
Biochemical and Physiological Effects:
CE-245677 has been found to have a range of different biochemical and physiological effects. One of the key effects of this compound is its ability to modulate the activity of ion channels in the brain. This can have a range of different effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability. Additionally, CE-245677 has been found to have anti-inflammatory effects, which could have implications for the treatment of a range of different inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CE-245677 has several advantages and limitations when it comes to lab experiments. One of the key advantages of this compound is its ability to modulate the activity of ion channels in the brain, which makes it useful for studying the mechanisms underlying neurological disorders. Additionally, CE-245677 has been found to have relatively low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one of the limitations of CE-245677 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving CE-245677. One area where this compound could be further studied is in the field of oncology, where it has shown promise as a potential anti-cancer agent. Additionally, further research could be conducted to better understand the mechanisms underlying the effects of CE-245677 on ion channels in the brain. This could have implications for the development of new treatments for neurological disorders. Finally, research could be conducted to explore the potential applications of CE-245677 in other areas, such as inflammation and cardiovascular disease.
Synthesemethoden
The synthesis of CE-245677 is a complex process that involves several different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-pyridinylamine and 3-ethoxy-4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using a variety of different techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CE-245677 has been found to have a range of potential applications in scientific research. One area where this compound has shown promise is in the field of neuroscience. Studies have shown that CE-245677 can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of a range of neurological disorders. Additionally, CE-245677 has been found to have potential applications in the field of oncology, where it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Produktname |
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H12ClFN2O3S |
Molekulargewicht |
330.76 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H12ClFN2O3S/c1-2-20-12-7-10(4-5-11(12)15)21(18,19)17-13-6-3-9(14)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
VSUUOVOIPALBSG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)




![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)


![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

